AC-Lys(AC)-OH

Overview

Description

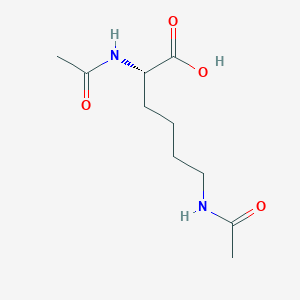

AC-Lys(AC)-OH, also known as N-acetyl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of an acetyl group attached to the epsilon-amino group of lysine. This modification plays a significant role in various biological processes, including protein acetylation, which is crucial for regulating gene expression and protein function.

Mechanism of Action

Target of Action

DI-Acetyl-Lysine is a post-translational modification that primarily targets lysine residues in proteins . The primary targets of DI-Acetyl-Lysine are proteins involved in various cellular processes, including transcriptional regulators and metabolic enzymes . The modification occurs on the ε-amino group of a lysine residue . The most studied acylation modification is acetylation, which is regulated by two groups of enzymes with opposing modes of action: lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to a lysine, and histone deacetylases (HDACs), which remove the acetyl group .

Mode of Action

The mode of action of DI-Acetyl-Lysine involves the transfer of an acetyl group to the ε-amino group of a lysine residue in a protein . This process is facilitated by KATs . The acetylation of lysine residues can alter protein activity, protein-protein interaction, protein stability, and protein subcellular localization .

Biochemical Pathways

DI-Acetyl-Lysine affects several biochemical pathways. It plays a significant role in protein structure and interactions . Lysine residues often form salt bridges, hydrogen bonds, and are frequently present in active or binding sites of the protein . Acetylation of lysine residues has been shown to influence several fundamental cellular pathways, including metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Pharmacokinetics

For example, the addition of the two-carbon acetyl group to make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .

Result of Action

The acetylation of lysine residues results in changes in protein function. For example, acetylation of PKM2 resulted in alteration of protein-protein interaction, loss of protein stability, and change in protein subcellular localization . Moreover, the acetylation of lysine residues has been shown to have a direct role in the ageing process .

Action Environment

The action of DI-Acetyl-Lysine is influenced by various environmental factors. For instance, the levels of acetyl-CoA and NAD+, which are integral to energy metabolism, can regulate the activity of KATs and KDACs, impacting the epigenome . Therefore, the metabolic state of the cell can influence the action, efficacy, and stability of DI-Acetyl-Lysine .

Biochemical Analysis

Biochemical Properties

DI-Acetyl-lysine participates in diverse biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of lysine side chains can affect protein function by quenching the positive charge, increasing the lysine side chains’ size affecting the protein surface complementarity, increasing the hydrophobicity, and by interfering with other post-translational modifications .

Cellular Effects

DI-Acetyl-lysine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, DI-Acetyl-lysine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

DI-Acetyl-lysine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Lys(AC)-OH typically involves the acetylation of lysine. One common method is the reaction of lysine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of the epsilon-amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where lysine is reacted with acetic anhydride or acetyl chloride. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

AC-Lys(AC)-OH can undergo various chemical reactions, including:

Oxidation: The epsilon-amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The acetyl group can be reduced to yield lysine.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl group.

Major Products Formed

Oxidation: Oxo derivatives of lysine.

Reduction: Lysine.

Substitution: Various substituted lysine derivatives depending on the nucleophile used.

Scientific Research Applications

AC-Lys(AC)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and proteins.

Biology: Plays a role in studying protein acetylation and its effects on gene expression and protein function.

Medicine: Investigated for its potential therapeutic effects in diseases related to protein acetylation, such as cancer and neurodegenerative disorders.

Industry: Used in the production of acetylated proteins and peptides for various applications.

Comparison with Similar Compounds

Similar Compounds

N-acetyl-L-cysteine (Ac-Cys): Another acetylated amino acid with antioxidant properties.

N-acetyl-L-tyrosine (Ac-Tyr): Used in the synthesis of peptides and proteins.

N-acetyl-L-glutamate (Ac-Glu): Involved in the urea cycle and amino acid metabolism.

Uniqueness

AC-Lys(AC)-OH is unique due to its specific role in protein acetylation. Unlike other acetylated amino acids, this compound directly influences gene expression and protein function through its interaction with histones and other proteins. This makes it a valuable tool in studying epigenetic regulation and developing therapeutic strategies for diseases related to protein acetylation.

Biological Activity

AC-Lys(AC)-OH, known chemically as Nα,Nα-Diacetyl-Lysine, is a compound that has garnered attention in various fields of biological research due to its potential applications in studying protein interactions, enzyme activity, and cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- Chemical Formula : CHNO

- Molecular Weight : 218.26 g/mol

- CAS Number : 7019608

Mechanisms of Biological Activity

This compound primarily functions as a substrate in various biochemical pathways. Its acetylation alters the reactivity of lysine residues in proteins, impacting their function and interactions. The biological activity can be summarized through the following key mechanisms:

-

Histone Modification :

- This compound mimics acetylated lysine residues found in histones, which are crucial for regulating gene expression through chromatin remodeling. The presence of acetyl groups neutralizes the positive charge on lysine, reducing histone-DNA interactions and promoting a more relaxed chromatin structure conducive to transcription.

-

Enzyme Substrate :

- It serves as a substrate for various enzymes, including histone deacetylases (HDACs), which play a significant role in epigenetic regulation. Studies have shown that the turnover rate of acetyl-lysine-containing peptides correlates with the potency of HDAC inhibitors, indicating that this compound can be used to study enzyme kinetics and inhibition mechanisms .

- Protein Interaction Studies :

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

-

Inhibition of Histone Deacetylases :

Research has demonstrated that peptides containing this compound can effectively inhibit class I HDACs, leading to increased acetylation levels in histones and altered gene expression profiles . -

Oxidative Stress Studies :

This compound has been implicated in oxidative stress research, where it serves as a model for studying lysine oxidation products generated during inflammatory responses. Such studies reveal its potential role in understanding diseases associated with oxidative stress . -

Antimicrobial Research :

Although primarily studied for its role in epigenetics, some findings suggest that derivatives of acetylated lysines may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis pathways .

Case Study 1: Histone Acetylation Dynamics

A study investigated the dynamics of histone acetylation using this compound as a model substrate for HDAC assays. The results indicated that the presence of diacetylated lysines significantly altered the binding affinity of HDACs to histones, providing insights into the regulatory mechanisms of gene expression.

Case Study 2: Protein Interaction Mapping

In another study, researchers utilized this compound within a peptide library to map interactions between various transcription factors and their target genes. This approach revealed critical insights into how acetylation affects protein stability and interaction networks involved in transcriptional regulation.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 218.26 g/mol |

| CAS Number | 7019608 |

| Biological Role | Substrate for HDACs |

| Applications | Gene regulation |

| Related Compounds | Acetylated peptides |

Properties

IUPAC Name |

(2S)-2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.